molecular formula C13H10F2O B6371277 5-(3,4-Difluorophenyl)-3-methylphenol CAS No. 1261946-34-2

5-(3,4-Difluorophenyl)-3-methylphenol

Cat. No.: B6371277
CAS No.: 1261946-34-2
M. Wt: 220.21 g/mol
InChI Key: DXHCVYQCRHVOKP-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-methylphenol is a fluorinated phenolic compound characterized by a phenyl ring substituted with fluorine atoms at the 3- and 4-positions and a methyl group at the 3-position of the adjacent aromatic ring. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence receptor binding interactions. While direct pharmacological data for this compound are sparse in the provided evidence, its analogs and derivatives are frequently studied for applications in neuroscience, antibacterial agents, and cardiovascular therapeutics .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-4-10(6-11(16)5-8)9-2-3-12(14)13(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHCVYQCRHVOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683784
Record name 3',4'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-34-2
Record name 3',4'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 3,4-difluorobromobenzene with 3-methylphenol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-(3,4-Difluorophenyl)-3-methylphenol can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of fluorine atoms and functional groups on the aromatic rings plays a critical role in determining physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural Comparison
Compound Name Substituents (Phenyl Rings) Molecular Formula Molecular Weight (g/mol) Key Features
5-(3,4-Difluorophenyl)-3-methylphenol 3,4-diF; 3-CH3; phenol -OH C₁₃H₁₀F₂O 232.22 High lipophilicity, potential CNS activity
5-(3,5-Difluorophenyl)-2-methoxyphenol 3,5-diF; 2-OCH₃; phenol -OH C₁₃H₁₀F₂O₂ 248.22 Increased solubility (methoxy group)
(2E)-3-(3,4-Difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)prop-2-en-1-ol 3,4-diF; oxadiazole; pyridinyl C₁₈H₁₄F₂N₂O₃ 356.32 Antibacterial activity against E. coli
Ticagrelor (Brilinta®) 3,4-diF; cyclopropane; triazolopyrimidine C₂₃H₂₈F₂N₆O₄S 522.57 P2Y₁₂ receptor antagonist (antiplatelet)
Key Observations:
  • Fluorine Substitution : The 3,4-difluorophenyl group is shared with ticagrelor and oxadiazole derivatives, suggesting a role in enhancing binding affinity and metabolic resistance .
  • Functional Groups: The methyl group in 5-(3,4-Difluorophenyl)-3-methylphenol increases lipophilicity compared to the methoxy group in 5-(3,5-Difluorophenyl)-2-methoxyphenol, which may reduce water solubility but improve membrane permeability .
  • Biological Activity : Oxadiazole derivatives with 3,4-difluorophenyl groups exhibit antibacterial effects, while ticagrelor demonstrates therapeutic utility in cardiovascular diseases. This highlights the versatility of the difluorophenyl motif .

Pharmacological and Biochemical Insights

Antibacterial Activity

The oxadiazole derivative (2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)prop-2-en-1-ol (Table 1) demonstrated potent activity against E. coli, attributed to the electron-deficient difluorophenyl group enhancing interactions with bacterial enzymes . In contrast, 5-(3,4-Difluorophenyl)-3-methylphenol lacks the oxadiazole core, which may limit its antibacterial efficacy unless paired with additional pharmacophores.

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